Cyclo(-D-Ala-L-Pro)
Overview
Description
Cyclo(D-Ala-L-Pro) is a cyclodipeptide, a type of diketopiperazine, which is a cyclic dipeptide formed from the amino acids D-alanine and L-proline. This compound is known for its unique structural properties and is often studied for its potential biological activities. It is a fermentation product found in various microorganisms, including Penicillium terrestre .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(D-Ala-L-Pro) can be synthesized through various methods, including chemical synthesis and fermentation. One common synthetic route involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide D-alanyl-L-proline can be cyclized using dehydrating agents or through heating .
Industrial Production Methods
Industrial production of Cyclo(D-Ala-L-Pro) typically involves fermentation processes using microorganisms such as Penicillium terrestre. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclo(D-Ala-L-Pro) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied to understand the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Cyclo(D-Ala-L-Pro).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cyclo(D-Ala-L-Pro) has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactivity of cyclic dipeptides.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: Cyclo(D-Ala-L-Pro) is used in the development of bioactive compounds and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Cyclo(D-Ala-L-Pro) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glutathione S-transferase (GST) in certain fungi, thereby reducing the production of aflatoxins . The compound binds to the active site of GST, inhibiting its enzymatic activity and affecting the expression of key regulatory proteins involved in toxin production .
Comparison with Similar Compounds
Cyclo(D-Ala-L-Pro) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Ala-L-Pro): This compound is similar in structure but contains L-alanine instead of D-alanine.
Cyclo(L-Leucyl-L-Prolyl): Another cyclic dipeptide known for its ability to inhibit aflatoxin production in fungi.
Cyclo(L-Phe-L-Ala): Known for its antimicrobial properties and potential therapeutic applications.
Cyclo(D-Ala-L-Pro) is unique due to its specific configuration and the presence of D-alanine, which can influence its biological activity and interactions with molecular targets .
Properties
IUPAC Name |
(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474545 | |
Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36238-64-9 | |
Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?
A1: this compound2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that this compound2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []
Q2: What structural insights about this compound2 can be derived from its interaction with lipid bilayers?
A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that this compound2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.
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